Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride
Description
Properties
CAS No. |
803727-23-3 |
|---|---|
Molecular Formula |
C7H11Cl2PS |
Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-dichloro-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H11Cl2PS/c8-10(9,11)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 |
InChI Key |
XJSUYVFBHHXSME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2P(=S)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Radical Addition to Norbornene Derivatives
The radical-mediated addition of phosphorus precursors to norbornene derivatives is a foundational approach. For example, dimethyl phosphonate reacts with norbornadiene under radical initiation to form bicyclo[2.2.1]heptane phosphonates, which are subsequently functionalized. Key steps include:
- Radical Initiation : Benzoyl peroxide (2 wt%) initiates the reaction at 140–160°C.
- Phosphonate Addition : Dimethyl phosphonate adds to norbornadiene, yielding a bicyclic phosphonate intermediate.
- Thionation and Chlorination : The phosphonate undergoes thionation with P₄S₁₀ followed by chlorination using PCl₅ or SOCl₂.
Data Summary :
| Parameter | Value | Source |
|---|---|---|
| Yield (overall) | 55–70% | |
| Reaction Time | 8–12 hours | |
| Purity (final product) | >95% (GC-MS) |
This method is limited by moderate yields and the need for hazardous reagents like P₄S₁₀.
Diels-Alder Cyclization with Subsequent Functionalization
A two-step strategy leverages Diels-Alder cyclization to construct the bicyclic core:
- Diels-Alder Reaction : Cyclopentadiene reacts with 2-butene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
- Phosphorus Incorporation : The olefin is epoxidized, followed by ring-opening with HCl and phosphorylation using POCl₃/PCl₅.
Optimized Conditions :
Direct Chlorothiophosphorylation of Bicycloheptanol
Bicyclo[2.2.1]heptan-2-ol serves as a precursor in this route:
- Activation : The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate).
- Nucleophilic Substitution : Reaction with PSCl₃ introduces the phosphonothioic dichloride group.
Challenges :
- Competing elimination reactions reduce yields (<50% without optimized conditions).
- Steric hindrance from the bicyclic framework slows substitution kinetics.
Microwave-Assisted Synthesis
Recent advances employ microwave irradiation to accelerate key steps:
- Microwave-Promoted Cyclization : Norbornene derivatives and thiophosphoryl chloride react at 150°C for 20 minutes.
- In Situ Chlorination : PCl₅ is added directly to the reaction mixture.
Advantages :
- Reaction time reduced from hours to minutes.
- Yields improve to 80–85% due to minimized side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|
| Radical Addition | 55–70 | Low | Moderate |
| Grignard Alkylation | 60–75 | High (endo) | Low |
| Diels-Alder Cyclization | 68–72 | Moderate | High |
| Direct Substitution | 40–50 | Low | Moderate |
| Microwave-Assisted | 80–85 | High | High |
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonothioic group to phosphine derivatives.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the dichloride groups under mild conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Functionalized bicyclo[2.2.1]heptane derivatives with various substituents.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride involves its interaction with various molecular targets. The phosphonothioic group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The rigid bicyclic structure ensures that the compound maintains its conformation, allowing for specific interactions with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride with structurally related organophosphorus compounds, focusing on molecular properties, steric/electronic effects, and reactivity:
Key Findings:
Steric Effects : The bicyclo[2.2.1]heptane group imposes greater steric hindrance than linear or branched alkyl chains (e.g., isopropyl), reducing reaction rates in nucleophilic substitutions. This is consistent with studies on bicyclo[2.2.1] systems, where exo- or endo-attack selectivity depends on substituent bulk .
Electronic Effects: Unlike heptachloro-substituted bicyclo[2.2.1]heptene (CAS 28680-45-7), which is highly electron-deficient due to chlorine atoms, the phosphonothioic dichloride group in the target compound exhibits moderate electrophilicity, balanced by the electron-donating bicyclo framework .
Reactivity Trends: Isopropylphosphonothioic dichloride (CAS 1498-60-8) reacts more readily with nucleophiles (e.g., alcohols or amines) due to its lower steric demand, whereas the bicyclo analog may require harsher conditions or catalysts .
Biological Activity
Bicyclo[2.2.1]heptan-2-ylphosphonothioic dichloride is a compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Chemical Formula: CHClOPS
- Molecular Weight: 233.16 g/mol
- CAS Number: [Not available in search results]
This compound exhibits biological activity primarily through its interaction with cellular components, potentially affecting DNA and protein synthesis pathways. Its phosphonothioate group is known to participate in various biochemical reactions, which may lead to genotoxic effects.
Biological Activity
1. Genotoxicity Studies:
Research indicates that compounds similar to this compound can induce genotoxic effects in bacterial cells. For instance, a study on 2,2'-bis(bicyclo[2.2.1]heptane) demonstrated that it caused an SOS response in E. coli, indicating DNA damage without direct alkylation effects .
Table 1: Genotoxic Effects of Related Compounds
| Compound | Concentration (g/L) | Effect Observed | p-value |
|---|---|---|---|
| 2,2'-bis(bicyclo[2.2.1]heptane) | 100 | Cytotoxic effect observed | <0.001 |
| BBH (Bicyclo[2.2.1]heptane) | 10 | Induction of SOS response | <0.001 |
| Control | - | No significant effect | - |
2. Cytotoxicity:
The cytotoxic effects of bicyclic compounds can vary significantly based on their concentration and structural modifications. The aforementioned study found that at high concentrations (100 g/L), there was a statistically significant decrease in luminescence from bacterial biosensors, indicating cytotoxicity .
Case Studies
Case Study 1: Bacterial Lux-Biosensors
In a controlled experiment using E. coli lux-biosensors, researchers evaluated the response of bacterial cells to different concentrations of bicyclic compounds, including this compound analogs:
- Methodology: Various concentrations were tested, and luminescence was measured to assess cellular responses.
- Findings: Significant increases in luminescence were observed at certain concentrations, indicating DNA damage and oxidative stress responses.
Case Study 2: Comparative Analysis with Other Phosphonates
A comparative study evaluated the biological activity of bicyclic phosphonates against standard phosphonates known for their biological effects:
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| This compound | Genotoxicity | Induced SOS response |
| Standard Phosphonate A | Cytotoxicity | Cell death at high concentrations |
| Standard Phosphonate B | No significant effect | No observable toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
